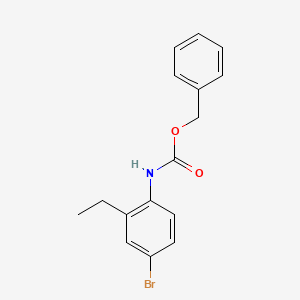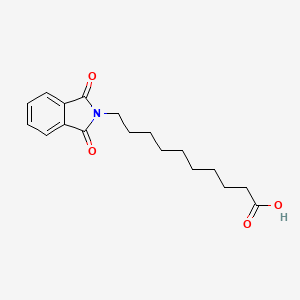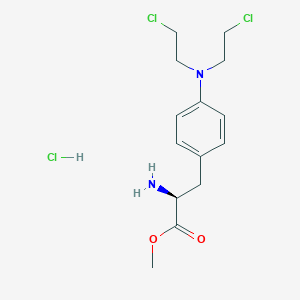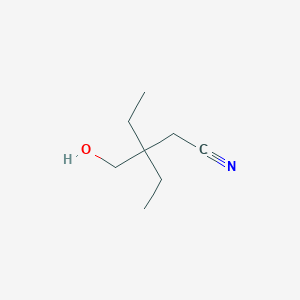
benzyl N-(4-bromo-2-ethylphenyl)carbamate
Overview
Description
benzyl N-(4-bromo-2-ethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound features a benzyl group, a bromine atom, and an ethyl group attached to a phenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-ethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-ethylphenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
benzyl N-(4-bromo-2-ethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Hydroquinones or other reduced products.
Hydrolysis: Corresponding amine and phenol.
Scientific Research Applications
benzyl N-(4-bromo-2-ethylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl N-(4-bromo-2-ethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate-based compounds used as insecticides or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzylcarbamate: Lacks the bromine and ethyl groups, making it less versatile in certain applications.
4-Bromo-2-ethylphenylcarbamate: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
Ethyl(4-bromo-2-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, leading to different properties.
Uniqueness
benzyl N-(4-bromo-2-ethylphenyl)carbamate is unique due to the presence of both the bromine and ethyl groups on the phenyl ring, as well as the benzyl carbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
benzyl N-(4-bromo-2-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H16BrNO2/c1-2-13-10-14(17)8-9-15(13)18-16(19)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
ABUGZQUWVONQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8597387.png)




![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)




![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)

